MS453 vs UNC0379 Potency Comparison for SETD8 Inhibition
MS453 inhibits SETD8 with an IC50 of 804 nM in a radiometric methyltransferase assay [1]. This represents a 9.1-fold improvement in potency over the substrate-competitive inhibitor UNC0379, which demonstrates an IC50 of 7.3 µM (7,300 nM) in the same assay format [2].
| Evidence Dimension | SETD8 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 804 nM |
| Comparator Or Baseline | UNC0379: 7,300 nM |
| Quantified Difference | 9.1-fold more potent than UNC0379 |
| Conditions | Radiometric methyltransferase assay (cell-free) |
Why This Matters
This 9.1-fold potency advantage enables lower compound usage per experiment, reducing cost and minimizing off-target effects at working concentrations.
- [1] Butler KV, Ma A, Yu W, Li F, Tempel W, Babault N, Pittella-Silva F, Shao J, Wang J, Luo M, Vedadi M, Brown PJ, Arrowsmith CH, Jin J. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase. J Med Chem. 2016 Nov 10;59(21):9881-9889. doi: 10.1021/acs.jmedchem.6b01244. View Source
- [2] Ma A, Yu W, Li F, Bleich RM, Herold JM, Butler KV, Norris JL, Korboukh V, Tripathy A, Janzen WP, Arrowsmith CH, Frye SV, Vedadi M, Brown PJ, Jin J. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8. J Med Chem. 2014 Aug 14;57(15):6822-33. doi: 10.1021/jm500871s. View Source
